molecular formula C9H10BrNO B13044162 1-Amino-1-(2-bromophenyl)acetone

1-Amino-1-(2-bromophenyl)acetone

Cat. No.: B13044162
M. Wt: 228.09 g/mol
InChI Key: SPTGYNYLOROFGO-UHFFFAOYSA-N
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Description

1-Amino-1-(2-bromophenyl)acetone is an organic compound with the molecular formula C9H10BrNO and a molar mass of 228.09 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a bromophenyl group attached to an acetone backbone. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(2-bromophenyl)acetone can be synthesized through several methods. One common approach involves the bromination of acetophenone followed by amination. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2-bromophenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Hydroxylated or cyanated derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-amino-1-(2-bromophenyl)acetone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The presence of the bromophenyl group enhances its binding affinity to certain protein targets, leading to its biological effects .

Comparison with Similar Compounds

  • 1-Amino-1-(4-bromophenyl)acetone
  • 1-Amino-1-(2-chlorophenyl)acetone
  • 1-Amino-1-(2-fluorophenyl)acetone

Comparison: 1-Amino-1-(2-bromophenyl)acetone is unique due to the presence of the bromine atom at the ortho position, which influences its reactivity and binding properties. Compared to its analogs with different halogen substitutions (e.g., chlorine, fluorine), the bromine atom provides a balance between reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

1-amino-1-(2-bromophenyl)propan-2-one

InChI

InChI=1S/C9H10BrNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-5,9H,11H2,1H3

InChI Key

SPTGYNYLOROFGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1Br)N

Origin of Product

United States

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